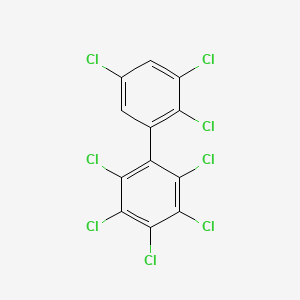

2,2',3,3',4,5,5',6-Octachlorobiphenyl

Descripción general

Descripción

2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl: is a polychlorinated biphenyl (PCB) congener, known for its high chlorine content. It is a synthetic organic compound with the molecular formula C12H2Cl8 and a molecular weight of 429.768 g/mol . This compound is one of the 209 PCB congeners, which were widely used in industrial applications due to their chemical stability and insulating properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the use of chlorine gas in the presence of a catalyst, typically iron or aluminum chloride, under controlled temperature and pressure conditions . Another method involves the reaction of 2,3,5-trichloroaniline with pentachlorobenzene .

Industrial Production Methods: Industrial production of 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple stages of purification and quality control to ensure the final product meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions: 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Sodium hydroxide, ammonia; carried out in aqueous or alcoholic solutions at varying temperatures depending on the nucleophile.

Major Products:

Oxidation: Chlorinated benzoic acids.

Reduction: Less chlorinated biphenyls.

Substitution: Hydroxylated or aminated biphenyls.

Aplicaciones Científicas De Investigación

2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl involves its interaction with cellular receptors and enzymes. It is known to bind to the estrogen receptor , affecting gene expression and cellular proliferation . The compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis . Additionally, it interferes with the endocrine system, disrupting hormone signaling pathways .

Comparación Con Compuestos Similares

- 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl

- 2,2’,3,3’,4,4’,5,6’-Octachlorobiphenyl

- 2,2’,3,3’,4,5,5’,6’-Octachlorobiphenyl

Comparison: 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical properties and biological activity. Compared to other octachlorobiphenyls, it has a higher degree of chlorination, resulting in greater chemical stability and resistance to degradation . This makes it more persistent in the environment and potentially more toxic to living organisms .

Actividad Biológica

2,2',3,3',4,5,5',6-Octachlorobiphenyl (PCB 202) is a member of the polychlorinated biphenyl (PCB) family, which are synthetic organic compounds known for their stability and lipophilic nature. This compound has garnered attention due to its potential biological activity and associated health risks. Research indicates that PCB 202 can disrupt endocrine functions, affect neurological health, and bioaccumulate in living organisms.

The biological activity of PCB 202 is primarily attributed to its interaction with various cellular receptors and enzymes. Key mechanisms include:

- Endocrine Disruption : PCB 202 has been shown to bind to estrogen receptors, potentially altering hormone levels and disrupting normal endocrine functions.

- Neurotoxicity : Exposure to PCB 202 is linked to changes in neurotransmitter levels, particularly dopamine, which may contribute to neurodevelopmental issues.

- Circadian Rhythm Disruption : The compound affects the circadian clock by inhibiting the expression of the core circadian component PER1, leading to altered sleep patterns and hormonal fluctuations.

PCBs are known for their complex interactions with biological systems. The following properties are particularly relevant for PCB 202:

- Lipophilicity : Its lipophilic nature allows PCB 202 to accumulate in fatty tissues of organisms, leading to increased toxicity over time.

- Bioaccumulation : Studies have demonstrated that PCB 202 can bioaccumulate in aquatic organisms, particularly in fish species such as eels, making them effective bioindicators for monitoring environmental pollution .

Toxicological Effects

Research has documented various toxicological effects associated with PCB 202 exposure:

Case Studies

Several studies have highlighted the biological activity of PCB 202:

- Biomonitoring in Eels : A study conducted on European eels (Anguilla anguilla) revealed significant contamination levels of PCBs in fish caught from the River Thames. The average concentration of PCB 202 was found to be around 33 µg/kg in upstream eels and higher downstream due to lipid content variations .

- Health Impact Assessments : Epidemiological studies have associated PCB exposure with various health outcomes. For instance, elevated levels of PCBs in serum have been linked to increased risks of prostate cancer and other health issues .

Propiedades

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2,3,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl8/c13-3-1-4(7(15)5(14)2-3)6-8(16)10(18)12(20)11(19)9(6)17/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHBSPRZHUOIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074204 | |

| Record name | 2,2',3,3',4,5,5',6-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68194-17-2 | |

| Record name | 2,2',3,3',4,5,5',6-Octachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5,5',6-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5,5',6-OCTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/881FKL14GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.